molecular formula C22H15ClN2O2 B14521097 2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one CAS No. 62481-15-6

2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one

Cat. No.: B14521097
CAS No.: 62481-15-6
M. Wt: 374.8 g/mol
InChI Key: FVPDGUGPEIFBJT-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one typically involves the reaction of 2-chloroquinazolin-4(3H)-one with 2-oxo-1,2-diphenylethyl derivatives under specific conditions. Common reagents used in the synthesis include chlorinating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.

    3-(2-Oxo-1,2-diphenylethyl)quinazolin-4(3H)-one: A similar compound lacking the chlorine atom.

    Quinazolinone derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-Chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

62481-15-6

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-chloro-3-(2-oxo-1,2-diphenylethyl)quinazolin-4-one

InChI

InChI=1S/C22H15ClN2O2/c23-22-24-18-14-8-7-13-17(18)21(27)25(22)19(15-9-3-1-4-10-15)20(26)16-11-5-2-6-12-16/h1-14,19H

InChI Key

FVPDGUGPEIFBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=C3Cl

Origin of Product

United States

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